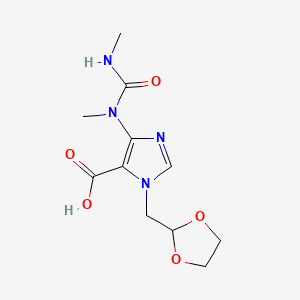![molecular formula C6H4BrN3 B13428916 4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
4-Bromo-1H-pyrrolo[2,3-D]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1H-pyrrolo[2,3-D]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused with a pyridazine ring, with a bromine atom attached to the fourth position of the pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrrolo[2,3-D]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by Sonogashira cross-coupling and subsequent cyclization reactions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the pyrrolopyridazine scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as gold-catalyzed cyclization and NaH-mediated cyclization, can enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1H-pyrrolo[2,3-D]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Catalysts such as gold or palladium are often used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridazine derivatives, while cyclization reactions can produce more complex fused heterocycles .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1H-pyrrolo[2,3-D]pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Studies: It is employed in studies related to protein kinase inhibition, topoisomerase inhibition, and other biological pathways.
Material Science: The compound is explored for its potential use in organic electronics and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-D]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can affect various signaling pathways, such as the MAP kinase pathway, leading to antiproliferative and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Pyrrolopyrazine Derivatives: These compounds share a similar scaffold and exhibit diverse biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds are structurally related and have various pharmacological applications.
Uniqueness
4-Bromo-1H-pyrrolo[2,3-D]pyridazine is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications.
Eigenschaften
Molekularformel |
C6H4BrN3 |
|---|---|
Molekulargewicht |
198.02 g/mol |
IUPAC-Name |
4-bromo-1H-pyrrolo[2,3-d]pyridazine |
InChI |
InChI=1S/C6H4BrN3/c7-6-4-1-2-8-5(4)3-9-10-6/h1-3,8H |
InChI-Schlüssel |
PFTXXSXHTQLMQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=CN=NC(=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B13428833.png)


![2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one](/img/structure/B13428843.png)

![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)

![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13428921.png)

